- Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins, Journal of the American Chemical Society, 2016, 138(5), 1698-1708

Cas no 936691-46-2 (Tubulysin M)

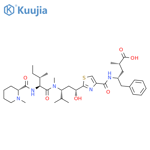

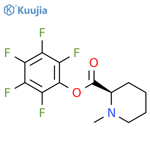

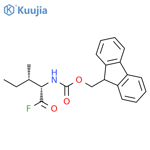

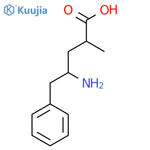

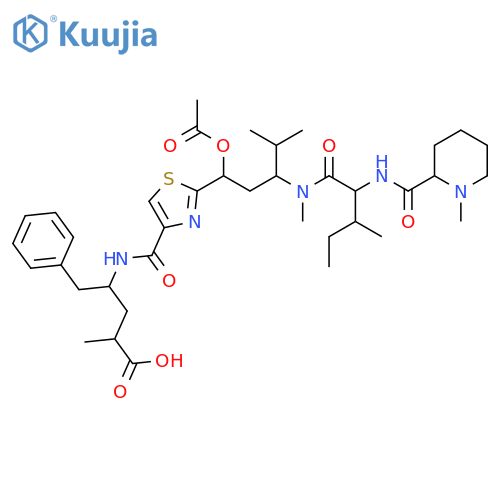

Tubulysin M structure

اسم المنتج:Tubulysin M

Tubulysin M الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Tubulysin M

- 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

- N14-Desacetoxytubulysin H

- EX-A5466K

- HY-N7053

- AKOS032946592

- TubulysinM

- 936691-46-2

- SCHEMBL12280896

- DA-68411

- CS-0101875

- (aS,?R)-?-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-Benzenepentanoic Acid;

- NSC-784013

- CHEMBL3911475

- NSC784013

- (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

-

- MDL: MFCD28398136

- نواة داخلي: 1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)

- مفتاح Inchi: POBZYODNVHQLFG-UHFFFAOYSA-N

- ابتسامات: S1C=C(C(NC(CC2C=CC=CC=2)CC(C(=O)O)C)=O)N=C1C(CC(C(C)C)N(C)C(C(C(C)CC)NC(C1CCCCN1C)=O)=O)OC(C)=O

حساب السمة

- نوعية دقيقة: 727.39787035g/mol

- النظائر كتلة واحدة: 727.39787035g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 3

- عدد مستقبلات الهيدروجين بوند: 10

- عدد الذرات الثقيلة: 51

- تدوير ملزمة العد: 19

- تعقيدات: 1170

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 7

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 187

- إكسلوغ 3: 3.8

Tubulysin M الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0101875-100mg |

Tubulysin M |

936691-46-2 | 100mg |

$76322.0 | 2022-04-26 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59930-5mg |

Tubulysin M |

936691-46-2 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| ChemScence | CS-0101875-25mg |

Tubulysin M |

936691-46-2 | 25mg |

$19310.0 | 2022-04-26 | ||

| TRC | T897130-25mg |

Tubulysin M |

936691-46-2 | 25mg |

$ 37000.00 | 2023-09-05 | ||

| MedChemExpress | HY-N7053-50mg |

Tubulysin M |

936691-46-2 | ≥96.0% | 50mg |

¥386200 | 2023-03-07 | |

| MedChemExpress | HY-N7053-100mg |

Tubulysin M |

936691-46-2 | ≥96.0% | 100mg |

¥763220 | 2023-03-07 | |

| MedChemExpress | HY-N7053-25mg |

Tubulysin M |

936691-46-2 | ≥96.0% | 25mg |

¥193100 | 2023-03-07 | |

| MedChemExpress | HY-N7053-5mg |

Tubulysin M |

936691-46-2 | 5mg |

¥76000 | 2024-07-19 | ||

| TRC | T897130-10mg |

Tubulysin M |

936691-46-2 | 10mg |

$ 27040.00 | 2022-06-02 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59930-1mg |

Tubulysin M |

936691-46-2 | 98% | 1mg |

¥0.00 | 2023-09-07 |

Tubulysin M طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Solvents: Pyridine ; 0 °C; 12 h, 25 °C

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

المراجع

- Tubulysin derivatives and methods for preparing the same, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C

1.4 Reagents: Water Solvents: 1,4-Dioxane ; 0 °C → rt; 20 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C

1.4 Reagents: Water Solvents: 1,4-Dioxane ; 0 °C → rt; 20 h, rt

المراجع

- Tubulysin D analogs for the treatment of proliferative disorders, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Pyridine Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Pyridine Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

المراجع

- Preparation of tubulysin D analogs as highly potent cell-growth inhibitors for treating cancer and psoriasis, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt

1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 d, rt

1.2 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt

1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 d, rt

المراجع

- Structure-activity and high-content imaging analyses of novel tubulysins, Chemical Biology & Drug Design, 2007, 70(2), 75-86

طريقة الإنتاج 6

رد فعل الشرط

1.1 Solvents: Pyridine ; 18 h, rt

المراجع

- Design, synthesis, and cytotoxic activity of new tubulysin analogues, Synlett, 2022, 33(2), 187-195

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dimethylformamide ; overnight, rt

1.3 24 h, rt

1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dimethylformamide ; overnight, rt

1.3 24 h, rt

1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

المراجع

- Total Synthesis of N14-Desacetoxytubulysin H, Organic Letters, 2007, 9(8), 1605-1607

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, rt

المراجع

- Concise total synthesis of N14-descaetoxytubulysin H, ChemRxiv, 2020, 1, 1-6

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Ammonium fluoride Solvents: Methanol ; overnight, reflux

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Reagents: Acetic acid ; overnight, pH 5, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Reagents: Acetic acid ; overnight, pH 5, rt

المراجع

- Method for preparing efficient anti-tumor active polypeptide tubulysin m, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ; 25 °C; 12 h, reflux

1.2 Reagents: Pyridine ; 0 °C; 12 h, 25 °C

1.2 Reagents: Pyridine ; 0 °C; 12 h, 25 °C

المراجع

- Preparation of desacetoxytubulysin H and analogs thereof as anticancer agents, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

المراجع

- Glycoside dual-cleavage linkers for antibody-drug conjugates, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Ammonium fluoride Solvents: Methanol ; overnight, reflux

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water ; cooled

1.6 Reagents: Hydrochloric acid Solvents: Methanol ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Solvents: Acetic acid ; rt; pH 5, rt; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water ; cooled

1.6 Reagents: Hydrochloric acid Solvents: Methanol ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Solvents: Acetic acid ; rt; pH 5, rt; overnight, rt

المراجع

- Method for preparing high-efficiency anti-tumor active polypeptide tubulysin M, China, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Pyridine ; 16 h, rt

المراجع

- Antibody-drug conjugates, compositions and methods of use, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 0 °C; 5 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 30 min, rt

1.4 Reagents: Acetic acid ; 12 h, pH 7, rt

1.5 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0.5 h, 0 °C; 20 h, 0 °C → rt

1.6 Reagents: Trifluoroacetic acid ; pH 1, 0 °C

1.7 Reagents: Pyridine ; 14 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 30 min, rt

1.4 Reagents: Acetic acid ; 12 h, pH 7, rt

1.5 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0.5 h, 0 °C; 20 h, 0 °C → rt

1.6 Reagents: Trifluoroacetic acid ; pH 1, 0 °C

1.7 Reagents: Pyridine ; 14 h, rt

المراجع

- A highly stereoselective total synthesis of unnatural N-methyl tubulysin, Synlett, 2018, 29(20),

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Ethyl acetate ; 0 °C; 24 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

1.4 Solvents: 1,4-Dioxane , Water ; 20 h, 0 °C → rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

1.4 Solvents: 1,4-Dioxane , Water ; 20 h, 0 °C → rt

المراجع

- Design, synthesis, and biological properties of highly potent tubulysin D analogs, Chemistry - A European Journal, 2007, 13(34), 9534-9541

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt

1.2 4 h, rt

1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.4 Reagents: 2,4,6-Trimethylpyridine , Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt

1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt

1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.8 Reagents: 2,4,6-Trimethylpyridine , Pyridine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt

1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

1.2 4 h, rt

1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.4 Reagents: 2,4,6-Trimethylpyridine , Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt

1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt

1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.8 Reagents: 2,4,6-Trimethylpyridine , Pyridine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt

1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

المراجع

- Structure-Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H, Journal of Medicinal Chemistry, 2016, 59(23), 10781-10787

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 3 h, 0 °C

المراجع

- Total Synthesis and Biological Evaluation of Tubulysin Analogues, Journal of Organic Chemistry, 2016, 81(21), 10302-10320

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C → rt; 15 h, rt

1.2 Reagents: Dimethylformamide , Diisopropylethylamine ; 24 h, rt

1.2 Reagents: Dimethylformamide , Diisopropylethylamine ; 24 h, rt

المراجع

- Expedient Synthesis of N-Methyl Tubulysin Analogues with High Cytotoxicity, Journal of Organic Chemistry, 2008, 73(12), 4362-4369

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 24 h, rt

المراجع

- Tubulysin synthesis featuring stereoselective catalysis and highly convergent multicomponent assembly, Organic Letters, 2020, 22(14), 5396-5400

طريقة الإنتاج 20

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, rt

1.2 Solvents: Dimethylformamide ; 18 h, rt

1.2 Solvents: Dimethylformamide ; 18 h, rt

المراجع

- Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads, ACS Medicinal Chemistry Letters, 2016, 7(11), 999-1004

Tubulysin M Raw materials

- Benzenepentanoic acid, γ-[[[2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methyl-, (αS,γR)-

- Methyl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate

- 2-Propen-1-yl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-3-[[(2S,3S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxopentyl]methylamino]-4-methylpentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate

- Carbamic acid, N-[(1S,2S)-1-(fluorocarbonyl)-2-methylbutyl]-, 9H-fluoren-9-ylmethyl ester

- 4-Amino-2-methyl-5-phenylpentanoic acid

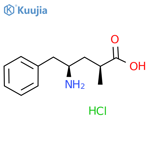

- Benzenepentanoic acid, γ-amino-α-methyl-, hydrochloride (1:1), (αS,γR)-

- 2-Propen-1-yl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate

- 1,1-Dimethylethyl (2R)-2-[[[(1S,2S)-1-[[[(1R,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[4-[[[(1R,3S)-4-methoxy-3-methyl-4-oxo-1-(phenylmethyl)butyl]amino]carbonyl]-2-thiazolyl]-1-(1-methylethyl)propyl]methylamino]carbonyl]-2-methylbutyl]amino]carbonyl]-1-piperidinecarboxylate

- (2R)-1-methylpiperidine-2-carboxylic acid

- 2-Piperidinecarboxylic acid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester, (2R)-

- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-

- 1-(Phenylmethyl) (2R)-2-[[[(1S,2S)-1-[[[(1R,3R)-3-(acetyloxy)-3-[4-[[[(1R,3S)-3-carboxy-1-(phenylmethyl)butyl]amino]carbonyl]-2-thiazolyl]-1-(1-methylethyl)propyl]methylamino]carbonyl]-2-methylbutyl]amino]carbonyl]-1-piperidinecarboxylate

- 2,3,4,5,6-Pentafluorophenyl 2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolecarboxylate

- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-(acetyloxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpentyl]-

Tubulysin M Preparation Products

Tubulysin M الوثائق ذات الصلة

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

936691-46-2 (Tubulysin M) منتجات ذات صلة

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:936691-46-2)Tubulysin M

نقاء:99%/99%/99%

كمية:0.1g/0.05g/0.025g

الأسعار ($):39508.0/19992.0/9996.0